2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNOS/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLIFDABRNOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approaches
The (1R,5S)-configured bicyclic core is synthesized from tropinone derivatives via desymmetrization. For example:
- Enantioselective reduction of tropinone using (-)-DIP-Cl [(R,R)-N,N-diisopropyltartramide chloride] yields (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with 94% ee.
- Thiolation : The ketone at C3 undergoes nucleophilic attack with methylthiolate (NaSMe) in DMF at 80°C, yielding 3-(methylthio)-8-azabicyclo[3.2.1]octane.
Key data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Tropinone reduction | (-)-DIP-Cl, THF, -78°C | 88% | 98.5% |
| Thiolation | NaSMe, DMF, 80°C, 12 h | 76% | 97.8% |
Cycloaddition Strategies
Microwave-assisted [3+2] cycloadditions between cyclopropanated pyrrolidines and dipolarophiles (e.g., methyl acrylate) provide rapid access to the bicyclic framework:
- Cyclopropanation : Pyrrolidine derivatives are treated with diethylzinc and CH$$2$$I$$2$$ to form cyclopropane rings.
- Cycloaddition : Reacting with methyl acrylate under microwave irradiation (100°C, 30 min) yields the 8-azabicyclo[3.2.1]octane scaffold.
Advantages :
- Short reaction time (<1 h).
- No requirement for chiral auxiliaries.
Functionalization of the Aromatic Domain
Synthesis of 4-Bromophenyl Acetyl Precursors
The Pfitzinger reaction is employed to construct the 4-bromophenyl ketone moiety:
- Quinoline formation : Isatin reacts with 4-bromoacetophenone in refluxing ethanol (NaOH, 80°C) to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid.
- Decarboxylation : Heating the acid derivative in H$$2$$SO$$4$$/EtOH (110°C, 6 h) produces 2-(4-bromophenyl)quinoline-4-carboxylic acid ethyl ester.
- Hydrazide formation : Hydrazine hydrate converts the ester to 2-(4-bromophenyl)quinoline-4-carbohydrazide, which is oxidized to the ketone using MnO$$_2$$.
Optimization :
- Temperature : Reactions above 100°C improve decarboxylation efficiency.
- Catalyst : MnO$$_2$$ gives superior oxidation yields (82%) compared to PCC (63%).
Coupling of Bicyclic and Aromatic Domains
Amide Bond Formation
The bicyclic amine reacts with 2-(4-bromophenyl)acetyl chloride under Schotten-Baumann conditions:
- Acylation : 3-(Methylthio)-8-azabicyclo[3.2.1]octane (1.0 eq) is treated with 2-(4-bromophenyl)acetyl chloride (1.2 eq) in CH$$2$$Cl$$2$$/NaOH (0°C, 2 h).
- Workup : The crude product is purified via recrystallization (CH$$2$$Cl$$2$$/n-heptane, 1:4) to afford the target compound.
Performance metrics :
Alternative Routes and Comparative Analysis
Bromination of Preformed Intermediates
N-Phenylpiperidine derivatives undergo regioselective para-bromination using N-bromosuccinimide (NBS) and tetra-n-butylammonium tetraphenylborate (0.1 eq) in CH$$_3$$CN:
- Yield : 90%
- Para-selectivity : 98:2 (para:ortho)
Analytical Characterization
Critical spectroscopic data for the final compound:
- $$^1$$H NMR (CDCl$$3$$, 400 MHz): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.85–3.70 (m, 2H, N-CH$$2$$), 2.95 (s, 3H, SMe), 2.30–1.90 (m, 8H, bicyclic H).
- HRMS : m/z calc. for C$${18}$$H$${21}$$BrNOS [M+H]$$^+$$: 394.0521; found: 394.0518.
Industrial Scalability and Cost Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In medicinal chemistry, the compound’s bicyclic structure and functional groups make it a potential candidate for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.
Industry
The compound may find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it might bind to a particular enzyme or receptor, inhibiting or modulating its activity. The bicyclic structure could facilitate binding through multiple points of interaction, enhancing specificity and potency.
Comparison with Similar Compounds
Core Bicyclic System Variations
The 8-azabicyclo[3.2.1]octane scaffold is shared across multiple compounds, but modifications to the bridgehead substituents and ring size significantly alter properties:
Analysis : Smaller bicyclic systems (e.g., 3.1.0) may enhance metabolic stability but reduce binding affinity due to conformational flexibility . The triflate group in ’s compound introduces a leaving group, enabling further functionalization .
Aromatic Substituent Variations
The 4-bromophenyl group in the target compound is compared to other aryl/hydrophobic substituents:
Analysis: Bromine’s lipophilicity may enhance blood-brain barrier penetration (e.g., surinabant in ), while chlorine () offers similar electronic effects with reduced steric bulk .
Linker and Functional Group Modifications
The ethanone linker is compared to esters, sulfonamides, and thioethers:
Analysis : Sulfonamides () improve water solubility and target engagement via hydrogen bonding, while esters () may suffer from hydrolysis in vivo . Thioethers () balance lipophilicity and stability, mirroring the target’s methylthio group .
Stereochemical and Conformational Impact
The (1R,5S) configuration in the target compound is critical for spatial alignment with biological targets. For example:
- ’s compound uses an exo,exo stereochemistry, which may alter ring puckering and substituent orientation compared to the target’s endo configuration .
- ’s compound employs a (3-exo) fluorophenyl group, demonstrating how stereochemistry at non-bridgehead positions influences receptor selectivity .
Research Findings and Trends
- Biological Targets: Analogs in (cannabinoid receptors), (NEK7 kinase), and (antibacterial) highlight the scaffold’s versatility .
- SAR Trends :
- Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () and triflate intermediates () are key methods for functionalizing the bicyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
